1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)urea
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Overview
Description
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)urea is an organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications. This compound, in particular, has unique structural features that make it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)urea typically involves the reaction of 4,5-dimethylthiazole with isobutyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylphenyl)urea: Similar structure but with a phenyl group instead of an isobutyl group.
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)urea is unique due to its specific substitution pattern on the thiazole ring and the presence of the isobutyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H17N3OS |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C10H17N3OS/c1-6(2)5-11-9(14)13-10-12-7(3)8(4)15-10/h6H,5H2,1-4H3,(H2,11,12,13,14) |
InChI Key |
DOMIMNSNGOHJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NCC(C)C)C |
Origin of Product |
United States |
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